Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate
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Overview
Description
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C12H11BrO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate typically involves the bromination of 5-ethylbenzofuran-4-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, and the esterification process may require an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-ethylbenzofuran-4-carboxylate.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-5-ethylbenzofuran-4-carboxylic acid.
Reduction: Formation of 5-ethylbenzofuran-4-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in viral replication, making them potential antiviral agents. Additionally, they can interact with cellular receptors and signaling pathways to exert anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-methylbenzofuran-4-carboxylate
- Ethyl 6-bromo-5-methylbenzofuran-4-carboxylate
- Methyl 5-ethylbenzofuran-4-carboxylate
Uniqueness
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group at specific positions on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and findings from various studies.
Chemical Structure and Properties
This compound features a benzofuran ring with a bromine atom at the sixth position and an ethyl group at the fifth position. Its molecular formula is C13H13BrO3, with a molecular weight of approximately 283.12 g/mol. The unique substitution pattern of this compound may contribute to its distinctive biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromine atom at the desired position.
- Esterification : Formation of the ester functional group.
- Cyclization : Formation of the benzofuran structure through cyclization reactions.
These methods highlight the compound's synthetic versatility and potential for modification to enhance biological activity.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with structural similarities to this compound often demonstrate cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : MTT assays have been utilized to evaluate the cytotoxic effects on human leukemia (K562, HL60) and cervical cancer (HeLa) cells. The compound exhibited IC50 values comparable to established anticancer agents, indicating potential for further development .
The mechanism by which this compound exerts its effects is not fully elucidated; however, interactions with specific biological targets are being investigated:
- Enzyme Inhibition : Initial studies suggest potential interactions with enzymes involved in cancer progression.
- Receptor Binding : Binding affinity studies indicate possible interactions with receptors implicated in disease processes, warranting further investigation into therapeutic implications.
Structure-Activity Relationships (SAR)
The structure-activity relationship of this compound is critical for understanding its biological effects:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 5-bromobenzofuran-2-carboxylate | Bromine at position 5 | Antimicrobial | Simpler structure |
Ethyl 6-bromo-2-methylbenzofuran-3-carboxylate | Different substitution pattern | Anticancer | More complex substitutions |
Methyl 4-bromobenzofuran-3-carboxylate | Bromine at position 4 | Anti-inflammatory | Different ring substitution |
This compound stands out due to its specific substitution pattern, which may confer unique properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of various derivatives of benzofuran compounds, including this compound:
- In vitro Studies : Various derivatives were tested against human cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity. For instance, compounds with bulky substituents showed increased potency against specific cancer types .
- Molecular Docking Simulations : Simulations have been employed to predict interactions with targets such as tubulin and other cellular proteins, providing insights into potential mechanisms of action .
Properties
Molecular Formula |
C12H11BrO3 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 6-bromo-5-ethyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-3-7-9(13)6-10-8(4-5-16-10)11(7)12(14)15-2/h4-6H,3H2,1-2H3 |
InChI Key |
GORUYNZYBDJIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br |
Origin of Product |
United States |
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